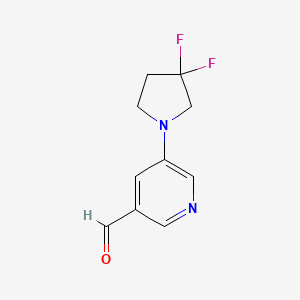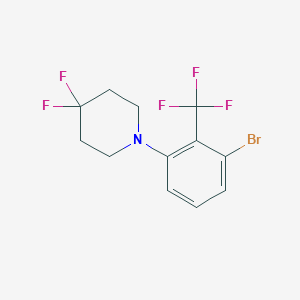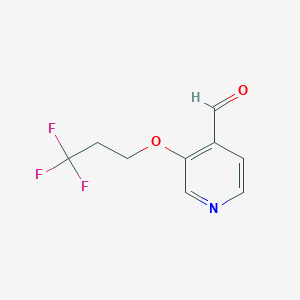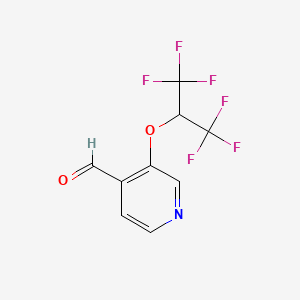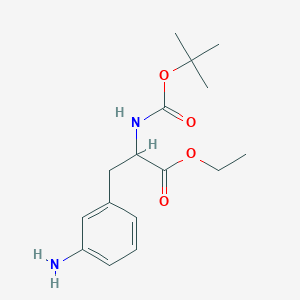
3-Amino-N-(tert-butoxycarbonyl)phénylalaninate d'éthyle
Vue d'ensemble
Description
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound with the molecular formula C16H24N2O4 . It has a molecular weight of 308.38 .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate were not found, tert-butyloxycarbonyl (Boc) protected amino acids have been synthesized using flow microreactor systems . This method involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Applications De Recherche Scientifique
Je vais maintenant fournir une analyse complète des applications de recherche scientifique du « 3-Amino-N-(tert-butoxycarbonyl)phénylalaninate d'éthyle », en mettant l'accent sur six applications uniques. Chaque application sera détaillée dans sa propre section.
Synthèse de dérivés énantiopurs
Ce composé peut être utilisé dans la synthèse de dérivés énantiopurs, qui sont cruciaux pour la création de médicaments efficaces avec moins d'effets secondaires. Le groupe tert-butyloxycarbonyle (Boc) est souvent préféré en raison de sa capacité à améliorer le rendement et la diastéréosélectivité dans le processus de synthèse .
Liquides ioniques pour la synthèse organique
Les acides aminés protégés par Boc peuvent être transformés en liquides ioniques utiles en synthèse organique. Ces liquides ioniques présentent plusieurs groupes réactifs et peuvent être recyclés, ce qui les rend écologiques et rentables pour diverses applications synthétiques .
Réactifs biochimiques
En tant que réactif biochimique, ce composé est utilisé dans les laboratoires de biochimie pour diverses applications, notamment comme bloc de construction pour les peptides et les protéines .
Amélioration de la formation d'amide
Le composé peut améliorer la formation d'amide dans les liquides ioniques d'acides aminés protégés sans ajout de base, ce qui simplifie la synthèse des peptides et augmente l'efficacité .
Déprotection à haute température
Il peut également être utilisé pour la déprotection à haute température des acides aminés et des peptides, ce qui est une étape cruciale dans la synthèse des peptides. L'utilisation de certains liquides ioniques peut améliorer ce processus en réduisant la viscosité et en augmentant la stabilité thermique .
Mécanisme D'action
Orientations Futures
The use of Boc-protected amino acids in organic synthesis is a topic of ongoing research. Recent studies have explored the use of ionic liquids for the deprotection of Boc amino acids and peptides at high temperatures . This suggests potential future directions for the use of Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate in similar applications.
Propriétés
IUPAC Name |
ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVVJXYVGHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




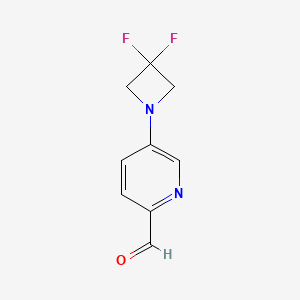
![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)



